5,5'-(Propane-2,2-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Propane-2,2-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydrothieno[3,4-b][1,4]dioxine with a propane-2,2-diyl bridging group. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5,5’-(Propane-2,2-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5,5’-(Propane-2,2-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential biological activities, making it a candidate for drug discovery.
Medicine: Research into its medicinal properties could lead to new therapeutic agents.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 5,5’-(Propane-2,2-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) involves its interaction with specific molecular targets. The compound’s unique structure allows it to participate in various chemical reactions, influencing pathways related to its applications. For instance, in organic electronics, it can facilitate charge transport due to its conjugated system.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrothieno[3,4-b][1,4]dioxine: A simpler analog without the propane-2,2-diyl bridging group.
3,4-Ethylenedioxythiophene (EDOT): Another related compound used in organic electronics.
Poly(3,4-ethylenedioxythiophene) (PEDOT): A polymer derived from EDOT, widely used in conductive materials.
Uniqueness
5,5’-(Propane-2,2-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) is unique due to its specific bridging group, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring precise control over molecular architecture and electronic characteristics.
Properties
CAS No. |
874351-35-6 |
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Molecular Formula |
C15H16O4S2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
5-[2-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)propan-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine |
InChI |
InChI=1S/C15H16O4S2/c1-15(2,13-11-9(7-20-13)16-3-5-18-11)14-12-10(8-21-14)17-4-6-19-12/h7-8H,3-6H2,1-2H3 |
InChI Key |
NJVHRMCPPUYRGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C2C(=CS1)OCCO2)C3=C4C(=CS3)OCCO4 |
Origin of Product |
United States |
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